3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide
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Overview
Description
3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an isopropylsulfonyl group attached to the benzene ring and a nitrophenyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide typically involves multiple steps. One common method includes the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid.
Sulfonation: The nitrobenzene is then subjected to sulfonation using isopropylsulfonyl chloride in the presence of a base such as pyridine to introduce the isopropylsulfonyl group.
Amidation: The final step involves the reaction of the sulfonated nitrobenzene with benzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The isopropylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products Formed
Reduction: Formation of 3-(isopropylsulfonyl)-N-(3-aminophenyl)benzamide.
Substitution: Formation of substituted benzamides depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and proteins. The isopropylsulfonyl group can enhance the compound’s binding affinity to its targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(methylsulfonyl)-N-(3-nitrophenyl)benzamide
- 3-(ethylsulfonyl)-N-(3-nitrophenyl)benzamide
- 3-(propylsulfonyl)-N-(3-nitrophenyl)benzamide
Uniqueness
3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and binding interactions, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N-(3-nitrophenyl)-3-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-11(2)24(22,23)15-8-3-5-12(9-15)16(19)17-13-6-4-7-14(10-13)18(20)21/h3-11H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZPGWUKEQKBQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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